molecular formula C20H28N8O2 B5579695 2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine

2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine

Cat. No. B5579695
M. Wt: 412.5 g/mol
InChI Key: DNYZZKFACXXHGE-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules that have been synthesized and studied for their potential pharmaceutical applications. Research in this field often involves the exploration of various derivatives and analogs to understand their properties and potential uses.

Synthesis Analysis

  • Synthesis Methods : The synthesis of this compound and its derivatives typically involves nucleophilic substitution reactions. For example, Mallesha et al. (2012) describe the synthesis of related pyrido[1,2-a]pyrimidin-4-one derivatives through nucleophilic substitution reactions involving various sulfonyl chlorides (Mallesha et al., 2012).

  • Derivative Synthesis : Various derivatives have been synthesized to explore different pharmacological properties. For instance, Jang et al. (2010) synthesized a new series of 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogues with varied structures for immunosuppressive activity studies (Jang et al., 2010).

Molecular Structure Analysis

  • Structural Variations : The molecular structure of such compounds is characterized by the presence of the pyrimidine ring and various substituents that influence their properties. The structural analysis often involves exploring different substituents to enhance or modify the compound's properties, as seen in the work of Hossan et al. (2012) (Hossan et al., 2012).

Chemical Reactions and Properties

  • Chemical Reactivity : These compounds are often reactive towards nucleophilic agents. Makarov et al. (1994) demonstrated the reactivity of similar compounds with various nucleophilic reagents to form dialkylamino derivatives (Makarov et al., 1994).

Physical Properties Analysis

  • Solubility and Melting Point : Specific physical properties like solubility in different solvents and melting points depend on the substituents present in the compound. These properties are crucial for determining the compound's suitability in different pharmaceutical formulations.

Chemical Properties Analysis

  • Pharmacological Properties : While your request excludes drug usage and side effects, it is worth noting that the pharmacological properties of these compounds are a significant area of study. They have been investigated for various activities like antiemetic, tranquilizing, and analgesic properties as described by Mattioda et al. (1975) (Mattioda et al., 1975).

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

  • Research on derivatives of this compound has shown promising results in anti-inflammatory and analgesic applications. For example, some synthesized derivatives have exhibited significant inhibitory activity on COX-2 selectivity, along with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antiproliferative Activity Against Cancer

  • A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, a related compound, demonstrated significant antiproliferative effects against various human cancer cell lines. Certain compounds in this series showed potential as anticancer agents (Mallesha et al., 2012).

Synthesis and Pharmacological Properties

  • Another study synthesized a series of 4-piperazinopyrimidines with methylthio substituents, revealing a range of pharmacological properties including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects (Mattioda et al., 1975).

Antibacterial Agents

  • Pyrido[2,3-d]pyrimidine derivatives have been developed with notable antibacterial activity. Certain compounds exhibited strong in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

Antimicrobial Activity

  • Some synthesized derivatives of this compound class, such as pyridothienopyrimidines and pyridothienotriazines, have been tested for antimicrobial activities, displaying considerable potential in this area (Abdel-rahman et al., 2002).

Anti-histaminic Activity

  • Novel pyrimidines synthesized from derivatives of this compound have shown significant anti-histaminic activity, comparable to the reference anti-histaminic drug mepiramine (Rahaman et al., 2009).

Antihypertensive Agents

  • Research into 1,2,4-triazolol[1,5-alpha]pyrimidines, which are structurally related, has revealed potential antihypertensive properties, with some compounds showing promising activity in both in vitro and in vivo tests (Bayomi et al., 1999).

properties

IUPAC Name

1-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-pyrimidin-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N8O2/c1-16-23-17(26-8-6-25(2)7-9-26)14-18(24-16)27-10-12-28(13-11-27)19(29)15-30-20-21-4-3-5-22-20/h3-5,14H,6-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYZZKFACXXHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)COC3=NC=CC=N3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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